N-tert-Butyl-5-chloropyrazin-2-amine
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Overview
Description
N-tert-Butyl-5-chloropyrazin-2-amine is an organic compound with the molecular formula C9H12ClN3O2. It is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-chloropyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may include crystallization or advanced chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-5-chloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF (dimethylformamide).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene.
Major Products
The major products formed from these reactions include substituted pyrazines, N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-tert-Butyl-5-chloropyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-5-chloropyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloropyrazin-2-yl)carbamate
- tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate
- tert-butyl N-(6-chloropyrazin-2-yl)carbamate
Uniqueness
N-tert-Butyl-5-chloropyrazin-2-amine is unique due to its specific substitution pattern and the presence of both tert-butyl and chloro groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
N-tert-butyl-5-chloropyrazin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-7-5-10-6(9)4-11-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
ZXDNCWRCVCJSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
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